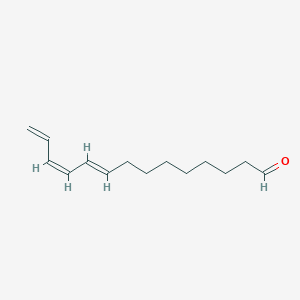
alpha,alpha-dimethyl-2,5-dioxo-1-Pyrrolidineacetonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Alpha,alpha-dimethyl-2,5-dioxo-1-Pyrrolidineacetonitrile is a chemical compound with the molecular formula C8H10N2O2. It is known for its unique structure, which includes a pyrrolidine ring substituted with two oxo groups and a nitrile group. This compound is used in various scientific research applications due to its interesting chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of alpha,alpha-dimethyl-2,5-dioxo-1-Pyrrolidineacetonitrile typically involves the reaction of a suitable pyrrolidine derivative with reagents that introduce the oxo and nitrile functionalities. One common method involves the use of this compound as a starting material, which is then subjected to nitrile formation reactions under controlled conditions.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Alpha,alpha-dimethyl-2,5-dioxo-1-Pyrrolidineacetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the nitrile group to other functional groups such as amines.
Substitution: The compound can participate in substitution reactions where one of its functional groups is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are often used.
Substitution: Reagents like alkyl halides and nucleophiles are used under conditions that favor substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.
Applications De Recherche Scientifique
Alpha,alpha-dimethyl-2,5-dioxo-1-Pyrrolidineacetonitrile is utilized in various scientific research fields, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which alpha,alpha-dimethyl-2,5-dioxo-1-Pyrrolidineacetonitrile exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Alpha,alpha-dimethyl-2,5-dioxo-1-Pyrrolidineacetamide
- Alpha,alpha-dimethyl-2,5-dioxo-1-Pyrrolidinepropionitrile
Uniqueness
Alpha,alpha-dimethyl-2,5-dioxo-1-Pyrrolidineacetonitrile is unique due to its specific combination of functional groups and its ability to participate in a wide range of chemical reactions. This makes it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C8H10N2O2 |
|---|---|
Poids moléculaire |
166.18 g/mol |
Nom IUPAC |
2-(2,5-dioxopyrrolidin-1-yl)-2-methylpropanenitrile |
InChI |
InChI=1S/C8H10N2O2/c1-8(2,5-9)10-6(11)3-4-7(10)12/h3-4H2,1-2H3 |
Clé InChI |
YKZXQMDCLOGBRG-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C#N)N1C(=O)CCC1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[(1R,2S)-2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-hydroxy-1-(1-pyrrolidinylmethyl)ethyl]-octanamide](/img/structure/B15295691.png)
![3-Nitro-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-ol](/img/structure/B15295694.png)

![4-chloro-5-fluoro-2-iodo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B15295707.png)


![10-(Propan-2-yl)-7-thia-9,11-diazatricyclo[6.4.0.0,2,6]dodeca-1(8),2(6),9-trien-12-one](/img/structure/B15295729.png)
![N-{3-[(6-bromopyridin-2-yl)amino]propyl}-2-phenylacetamide](/img/structure/B15295734.png)
![4-isobutyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B15295735.png)



![Tert-butyl-[[1-(1-iodopropan-2-yl)-7a-methyl-1,2,3,3a,4,5,6,7-octahydroinden-4-yl]oxy]-dimethylsilane](/img/structure/B15295757.png)
